Product packaging for 1-phosphonopentylphosphonic acid(Cat. No.:CAS No. 4672-28-0)

1-phosphonopentylphosphonic acid

Cat. No.: B1217021
CAS No.: 4672-28-0
M. Wt: 232.11 g/mol
InChI Key: IRYOZLKMXHUGKP-UHFFFAOYSA-N
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Description

Contextualization of Diphosphonic Acids in Contemporary Chemical Science

Diphosphonic acids, and their corresponding salts and esters known as bisphosphonates, are synthetic analogs of pyrophosphate where a carbon atom replaces the oxygen bridge, conferring significant hydrolytic stability. google.com This robustness, coupled with their strong chelating abilities, has made them subjects of intense study. In contemporary chemical science, the focus is expanding from their biological activities to their potential as building blocks for novel materials and functional molecules.

Significance of Organophosphorus Compounds in Advanced Materials, Catalysis, and Supramolecular Chemistry

Organophosphorus compounds are integral to modern chemistry, with applications spanning a wide spectrum. wikipedia.org In materials science, they are utilized as flame retardants and plasticizers. wikipedia.org Their catalytic prowess is demonstrated in various organic transformations, including asymmetric catalysis where chiral phosphoric acids have emerged as powerful tools. sigmaaldrich.comrsc.org Furthermore, the ability of phosphonic acids to form predictable and stable interactions through hydrogen bonding and metal coordination makes them excellent candidates for the construction of complex supramolecular assemblies. nih.govnih.gov The P-C-P scaffold of diphosphonic acids, in particular, offers a unique platform for designing ligands and building blocks with specific spatial arrangements.

Identification of Research Gaps and Emerging Challenges in Bisphosphonate Chemistry (excluding therapeutic applications)

Despite significant progress, several challenges and research gaps persist in the non-therapeutic realm of bisphosphonate chemistry. A primary hurdle is the synthesis of unsymmetrical bisphosphonates, where the two phosphonate (B1237965) groups bear different substituents. acs.orgnih.gov Developing efficient and selective synthetic methodologies for these compounds would unlock a vast chemical space for creating novel materials and catalysts. Another area requiring deeper exploration is the systematic investigation of the physicochemical properties of simple alkyl-bisphosphonic acids to better predict their behavior in various applications. While the coordination chemistry of bisphosphonates with various metals is an active area of research, a more profound understanding of the supramolecular structures formed by simple alkyl-geminal bisphosphonates is needed to fully exploit their potential in crystal engineering and materials design.

Scope and Objectives of Research on 1-Phosphonopentylphosphonic Acid

This article aims to provide a comprehensive overview of the chemical compound this compound. The primary objectives are to:

Detail the known and plausible synthetic routes for its preparation.

Characterize its expected physicochemical properties based on related compounds.

Explore its potential applications in materials science, catalysis, and supramolecular chemistry.

Highlight the specific research questions and challenges related to this particular molecule.

It is important to note that specific experimental data for this compound is scarce in publicly available literature. Therefore, much of the discussion will be based on the established principles of diphosphonic acid chemistry and data from homologous compounds.

Detailed Research Findings

Synthesis of this compound

The synthesis of geminal bisphosphonic acids like this compound typically involves the creation of the P-C-P bond. Several general methods can be adapted for its preparation.

One of the most common methods is the Michaelis-Arbuzov reaction . This would involve the reaction of a suitable pentyl derivative containing a leaving group at the 1-position with a trialkyl phosphite (B83602) to form a phosphonate ester. A subsequent Arbuzov reaction with another equivalent of trialkyl phosphite on an activated pentylphosphonate would yield the tetraalkyl ester of this compound.

Another established route is the reaction of an acyl chloride (in this case, hexanoyl chloride) with phosphorous acid. nih.gov This method is often used for the synthesis of 1-hydroxy-1,1-bisphosphonic acids, but modifications could potentially lead to the desired alkyl derivative.

The final step in these syntheses is the hydrolysis of the phosphonate esters to the free phosphonic acid. This is typically achieved by refluxing with concentrated hydrochloric acid or by using milder methods like the McKenna reaction, which employs bromotrimethylsilane (B50905) followed by methanolysis. nih.govnih.gov The choice of method depends on the sensitivity of other functional groups in the molecule.

A significant challenge in the synthesis of such compounds is the potential for the formation of byproducts and the purification of the final highly polar phosphonic acid. acs.org

Physicochemical Properties

The physicochemical properties of this compound can be predicted based on data from homologous aminobisphosphonates and other alkylphosphonic acids. nih.govthermofisher.kr

PropertyPredicted Value/Characteristic
Molecular Formula C5H14O6P2
Molecular Weight 216.10 g/mol
Appearance Expected to be a white, crystalline solid.
Solubility Likely soluble in water and polar organic solvents, with solubility influenced by pH.
Acidity (pKa) Expected to have multiple pKa values corresponding to the four acidic protons of the two phosphonic acid groups. The first pKa is anticipated to be low (highly acidic), with subsequent pKa values increasing.
Chelating Ability The two phosphonate groups are expected to act as strong chelating agents for di- and trivalent metal ions.

This table is based on inferred data and general chemical principles.

Applications in Advanced Materials, Catalysis, and Supramolecular Chemistry

While specific applications for this compound have not been reported, its structure suggests potential uses in several non-therapeutic areas.

Advanced Materials: The ability of phosphonic acids to bind to metal oxide surfaces could be exploited for surface modification of materials like titanium and its alloys, potentially imparting corrosion resistance or creating hydrophobic surfaces. mdpi.com Its structure could also serve as a building block for novel coordination polymers and metal-organic frameworks (MOFs).

Catalysis: As a Brønsted acid, this compound could potentially catalyze various organic reactions. researchgate.net Furthermore, it could be used as a ligand to create novel metal complexes with catalytic activity. The geminal phosphonate groups can act as a bidentate ligand, influencing the coordination geometry and reactivity of the metal center.

Supramolecular Chemistry: The two phosphonic acid groups are capable of forming strong hydrogen bonds, making this compound a potential building block for designing self-assembling supramolecular structures. nih.govacs.org These structures could find applications in areas such as molecular recognition and encapsulation.

Historical Overview of Phosphonic Acid Synthesis Routes Relevant to Aliphatic Systems

The history of phosphonic acids dates back to the 19th century, with the first synthesis of bisphosphonates being reported as early as 1897 by Von Baeyer and Hofmann. wikipedia.org However, their applications in treating calcium metabolism disorders only began to be explored in the latter half of the 20th century. d-nb.info Initially, these compounds were used in industrial applications as complexing agents and rust proofers. d-nb.info

The foundational reaction for the formation of the phosphorus-carbon (P-C) bond, essential for all organophosphorus compounds, is the Michaelis-Arbuzov reaction, discovered by August Michaelis in 1898 and extensively developed by Aleksandr Arbuzov. nih.govwikipedia.orgjk-sci.com This reaction, which involves the interaction of a trivalent phosphorus ester with an alkyl halide, became a cornerstone for the synthesis of a wide array of phosphonates, phosphinates, and phosphine (B1218219) oxides. wikipedia.orgresearchgate.net Another significant historical development was the Kabachnik-Fields reaction, independently discovered in 1952, which provided a three-component route to α-aminophosphonates, phosphorus analogs of α-amino acids. wikipedia.orgnih.gov These classical reactions laid the groundwork for creating the P-C bonds necessary for aliphatic systems, including the geminal diphosphonate structure of this compound. The natural occurrence of the C-P bond was first identified in 1959, sparking further interest in the biochemistry and synthesis of these compounds. nih.govhawaii.edu

Targeted Synthesis Strategies for the this compound Backbone

The synthesis of geminal bisphosphonates like this compound requires the formation of two P-C bonds on the same carbon atom. d-nb.info Several methods have been developed to construct this P-C-P framework, often involving the reaction of a carboxylic acid derivative with phosphorus reagents. A common approach involves reacting the corresponding carboxylic acid with a mixture of phosphorous acid and a phosphorus trihalide, such as phosphorus trichloride. google.comgoogle.com This method can be adapted for industrial production and is used for various bisphosphonates. google.com

The general scheme for synthesizing geminal-1,1-diphosphonic acids often involves the following reaction:

Reactants : Carboxylic acid, Phosphorous acid (H₃PO₃), Phosphorus trihalide (e.g., PCl₃) google.com

Process : The carboxylic acid is reacted with phosphorous acid and the phosphorus trihalide. The reaction mixture is then hydrolyzed with boiling water to yield the final diphosphonic acid. google.com

The Michaelis-Arbuzov reaction is a fundamental method for forming P-C bonds. jk-sci.comorganic-chemistry.org The classical mechanism involves the Sₙ2 attack of a trivalent phosphorus nucleophile (like a trialkyl phosphite) on an alkyl halide. wikipedia.orgjk-sci.com This forms a quasi-phosphonium salt intermediate, which then undergoes dealkylation by the halide ion to yield the final pentavalent phosphonate ester. wikipedia.orgorganic-chemistry.org

General Mechanism:

Nucleophilic Attack : The phosphorus atom of the trialkyl phosphite attacks the electrophilic carbon of the alkyl halide.

Intermediate Formation : A phosphonium (B103445) salt intermediate is formed. wikipedia.org

Dealkylation : The displaced halide anion attacks one of the alkyl groups on the phosphonium salt, resulting in the phosphonate ester and a new alkyl halide. wikipedia.orgjk-sci.com

While highly effective for monophosphonates, the standard Michaelis-Arbuzov reaction is generally not favorable for creating gem-diphosphonates from gem-dihaloalkanes. nih.gov However, modifications and optimized reaction conditions have enabled the high-yield synthesis of tetraethyl alkylenediphosphonates from the corresponding α,ω-dihaloalkanes. nih.govtandfonline.com For instance, reacting 1,3-dibromopropane (B121459) with trialkyl phosphites can produce the corresponding diphosphonate. nih.gov Lewis acid mediation has also been shown to facilitate the reaction at room temperature for certain substrates. organic-chemistry.org

Table 1: Michaelis-Arbuzov Reaction Variants and Applications

Reaction Type Reactants Product Key Features
Classical Trialkyl phosphite + Alkyl halide Alkyl phosphonate Thermally initiated; widely used for P-C bond formation. researchgate.net
For Diphosphonates Triethyl phosphite + α,ω-dihaloalkane Tetraethyl alkylenediphosphonate Optimized conditions can lead to high yields. tandfonline.com
Lewis Acid-Mediated Trialkyl phosphite + Arylmethyl halide Arylmethyl phosphonate Allows reaction to proceed at room temperature. organic-chemistry.org

Kabachnik-Fields Reaction Approaches for Geminal Diphosphonates

The Kabachnik-Fields reaction is a three-component condensation between an amine, a carbonyl compound (aldehyde or ketone), and a dialkyl phosphonate to form α-aminophosphonates. wikipedia.orgorganic-chemistry.org This reaction is a cornerstone for synthesizing phosphorus analogs of amino acids. wikipedia.org The mechanism can proceed through two main pathways, depending on the reaction conditions and basicity of the amine. One pathway involves the initial formation of an imine from the carbonyl and amine, followed by the nucleophilic addition of the phosphonate across the C=N double bond (hydrophosphonylation). wikipedia.orgnih.gov Alternatively, an α-hydroxy phosphonate can form first, which then reacts with the amine. nih.govsemanticscholar.org

While the classic Kabachnik-Fields reaction produces α-aminophosphonates, its principles can be extended. The related Pudovik reaction, which is the two-component addition of a hydrophosphoryl compound to an imine, is also a key method for C-P bond formation. nih.gov For the synthesis of non-amino geminal diphosphonates like this compound, this reaction is less direct. However, it is highly relevant for the synthesis of structurally related analogs that incorporate an amino group on the geminal carbon, which is a common feature in many biologically active bisphosphonates. google.com

Innovations in C-P bond formation have led to methods that bypass the need for pre-functionalized starting materials like alkyl halides. Direct phosphonylation techniques aim to form a P-C bond by activating a C-H bond. One approach involves the radical-mediated phosphonylation of alkenes, which can be achieved using silver salts and TEMPO to generate alkenylphosphonates with good functional group tolerance and high (E)-selectivity. researchgate.net

For alkanes, direct C(sp³)–H activation is a significant challenge due to the inertness of these bonds. diva-portal.org However, advances in catalysis offer pathways for such transformations. For example, palladium-catalyzed cross-coupling reactions, first reported by Hirao, enable the formation of C(sp²)-P bonds and have been adapted for various substrates. mdpi.com While direct diphosphonylation of an unactivated C(sp³)-H bond on a pentyl chain remains a complex synthetic goal, these innovative catalytic approaches represent the frontier of phosphonic acid synthesis. d-nb.info

Regioselective and Stereoselective Synthetic Considerations for Diphosphonic Acids

Controlling the regioselectivity and stereoselectivity is crucial when synthesizing complex phosphonic acid analogs. Regioselectivity, or the control of where the phosphonate groups are attached, can be managed through the choice of starting materials, such as using vinylphosphonates with a leaving group to direct the addition of nucleophiles in cycloaddition reactions. rsc.org

Stereoselective synthesis, which controls the three-dimensional arrangement of atoms, is vital for producing chiral phosphonates. rsc.org While this compound itself is achiral, its analogs can contain stereocenters. Several strategies exist for the enantioselective synthesis of phosphonates:

Organocatalysis : Chiral catalysts, such as diamines or L-proline derivatives, can catalyze reactions like the Michael addition of ketones to vinyl phosphonates, producing geminal bisphosphonates with very high enantioselectivity (up to >99% ee). unl.ptnih.gov

Chiral Auxiliaries : Using a chiral amine in a Kabachnik-Fields or Pudovik reaction allows for the diastereoselective addition of a phosphite to a chiral imine intermediate. nih.gov

Lewis Acid-Mediation : Chiral Lewis acids can mediate the stereoselective hydrophosphonylation of aldehydes, leading to chiral α-hydroxyphosphonates. acs.org

Computational studies have shown that factors like hydrogen bonding strength between the catalyst, phosphonate, and substrate can determine the stereochemical outcome of the reaction. researchgate.net

Purification and Isolation Methodologies in Diphosphonic Acid Synthesis

The final stage of synthesizing diphosphonic acids involves the conversion of the intermediate phosphonate esters to the free acid and subsequent purification.

Ester Hydrolysis: The most common method for dealkylation of the phosphonate esters is hydrolysis using concentrated hydrochloric acid at reflux. beilstein-journals.orgnih.gov An alternative and milder method, known as the McKenna procedure, involves a two-step process: reaction with bromotrimethylsilane (TMSBr) followed by methanolysis. beilstein-journals.orgd-nb.info This method is particularly useful for substrates that are sensitive to harsh acidic conditions. d-nb.info

Purification and Isolation: Phosphonic acids are often nonvolatile solids that are soluble in water but poorly soluble in organic solvents. wikipedia.org This property guides the purification strategies.

Crystallization/Precipitation : The product can be recovered from the aqueous reaction mixture by cooling a saturated solution or by adding a miscible organic solvent in which the acid is less soluble, such as methanol (B129727), ethanol, or acetone. google.comgoogle.com For example, pouring the aqueous solution into stirred methanol can cause the diphosphonic acid to separate as a white solid. google.com

Salt Formation : Due to the often hygroscopic and amorphous nature of free phosphonic acids, converting them to salts can facilitate handling and crystallization. researchgate.net Adjusting the pH to around 3.5-4.5 with sodium hydroxide (B78521) can crystallize the monosodium salt. researchgate.net The use of a classical counter-ion like cyclohexylamine (B46788) or dicyclohexylamine (B1670486) is also an effective method for crystallizing phosphonic acids. researchgate.net

Chromatography : For more challenging purifications, strong anion-exchange chromatography can be employed, eluting with an aqueous acid like formic acid. researchgate.net

Table 2: Comparison of Purification Techniques for Diphosphonic Acids

Method Description Advantages Disadvantages
Acid Hydrolysis & Precipitation Cleavage of phosphonate esters with strong acid (e.g., HCl), followed by precipitation with a non-solvent (e.g., methanol). google.com Straightforward, suitable for large scale. Harsh conditions may not be suitable for sensitive molecules. beilstein-journals.org
McKenna Procedure Two-step dealkylation using TMSBr and then methanol. nih.gov Mild conditions, high yields, good for sensitive substrates. Requires stoichiometric use of silylating agent.
Salt Crystallization Conversion to a salt (e.g., sodium, cyclohexylammonium) to improve crystallinity. researchgate.net Yields stable, non-hygroscopic solids; easier to handle. Adds an extra step to the process.
Anion-Exchange Chromatography Separation based on charge using a resin column. researchgate.net High purity can be achieved. May require larger solvent volumes; less scalable than crystallization.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H14O6P2 B1217021 1-phosphonopentylphosphonic acid CAS No. 4672-28-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4672-28-0

Molecular Formula

C5H14O6P2

Molecular Weight

232.11 g/mol

IUPAC Name

1-phosphonopentylphosphonic acid

InChI

InChI=1S/C5H14O6P2/c1-2-3-4-5(12(6,7)8)13(9,10)11/h5H,2-4H2,1H3,(H2,6,7,8)(H2,9,10,11)

InChI Key

IRYOZLKMXHUGKP-UHFFFAOYSA-N

SMILES

CCCCC(P(=O)(O)O)P(=O)(O)O

Canonical SMILES

CCCCC(P(=O)(O)O)P(=O)(O)O

Synonyms

pentane diphosphonate
pentane diphosphonate tetrasodium salt

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation Methodologies Applied to 1 Phosphonopentylphosphonic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise atomic arrangement and connectivity within a molecule in solution. A combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the carbon skeleton and the positions of the phosphonate (B1237965) groups.

¹H, ¹³C, and ³¹P NMR Techniques

One-dimensional NMR spectra for proton (¹H), carbon-13 (¹³C), and phosphorus-31 (³¹P) nuclei each provide distinct and crucial pieces of the structural puzzle.

¹H NMR: The proton NMR spectrum reveals the number of different proton environments and their neighboring protons through spin-spin coupling. For 1-phosphonopentylphosphonic acid, the spectrum would show signals for the protons on the pentyl chain. The proton on the carbon directly bonded to both phosphorus atoms (C1) would appear as a complex multiplet at a downfield chemical shift due to the deshielding effect of the two phosphonate groups and coupling to both phosphorus nuclei.

¹³C NMR: The carbon NMR spectrum indicates the number of unique carbon environments. The carbon atom bonded to the two phosphorus atoms (C1) would be significantly downfield and show a characteristic splitting pattern (triplet or doublet of doublets) due to coupling with the two phosphorus nuclei. chemicalbook.com The other carbons of the pentyl chain would appear at higher fields. youtube.com

³¹P NMR: The phosphorus NMR spectrum is particularly informative for organophosphorus compounds, showing a signal for each unique phosphorus environment. researchgate.net For this compound, the two phosphorus atoms are chemically equivalent and would be expected to produce a single signal in the proton-decoupled spectrum. The chemical shift is characteristic of phosphonic acids. nih.govresearchgate.net

Predicted NMR Data for this compound

Predicted data is based on values for structurally similar organophosphorus compounds.

Nucleus Position Predicted Chemical Shift (δ, ppm) Predicted Multiplicity & Coupling Constants (J, Hz)
¹H H-1 (P-CH-P) 3.0 - 4.0 Multiplet
H-2 (-CH₂-) 1.8 - 2.2 Multiplet
H-3, H-4 (-CH₂CH₂-) 1.3 - 1.7 Multiplet
H-5 (-CH₃) 0.8 - 1.0 Triplet, J ≈ 7 Hz
¹³C C-1 (P-C-P) 40 - 55 Triplet, ¹JCP ≈ 130-150 Hz
C-2 25 - 35 Multiplet (due to ²JCP)
C-3 22 - 30 Singlet or small multiplet
C-4 20 - 28 Singlet
C-5 13 - 15 Singlet

| ³¹P | P-1, P-1' | 15 - 25 | Singlet (proton-decoupled) |

Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC) for Connectivity Determination

While 1D NMR suggests the types of atoms present, 2D NMR experiments are required to piece them together and confirm the molecular structure. sdsu.eduscience.gov

COSY (Correlation Spectroscopy): This experiment maps proton-proton couplings, revealing which protons are on adjacent carbons. youtube.com For this compound, cross-peaks would confirm the connectivity of the pentyl chain: H-1 would show a correlation to H-2, H-2 to H-3, H-3 to H-4, and H-4 to H-5, establishing the linear five-carbon backbone.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. columbia.edu It allows for the unambiguous assignment of each carbon in the pentyl chain by linking its signal to its known proton signal from the COSY and 1D ¹H NMR spectra.

A correlation between the proton at H-1 and the carbon at C-2, further confirming the chain.

Crucially, correlations between the phosphorus atoms and protons along the carbon chain (observed in a ¹H-³¹P HMBC). For instance, the phosphorus nuclei would show correlations to H-1 and H-2, definitively placing the two phosphonate groups on the first carbon of the pentyl chain.

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is an essential technique for determining the molecular weight of a compound and confirming its elemental composition.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique ideal for polar molecules like this compound, allowing the intact molecule to be ionized for mass analysis.

Molecular Formula Confirmation: In positive ion mode, the expected signal would be for the protonated molecule [M+H]⁺. In negative ion mode, which is often very sensitive for acids, signals for the deprotonated molecule [M-H]⁻ and the doubly deprotonated molecule [M-2H]²⁻ would be expected. High-resolution ESI-MS can provide a highly accurate mass measurement, allowing for the confirmation of the molecular formula (C₅H₁₄O₆P₂). nih.gov

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS

MALDI-TOF is another powerful technique for determining the molecular weight of non-volatile compounds with high precision. nih.gov The sample is co-crystallized with a matrix that absorbs laser energy, leading to soft ionization of the analyte.

Molecular Weight Determination: Similar to ESI, MALDI-TOF would primarily show the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺), confirming the molecular weight of 234.1 g/mol . nih.gov

Fragmentation Analysis: While a soft ionization technique, some fragmentation can be induced. For this compound, characteristic fragmentation patterns could include the loss of water (H₂O) from the phosphonic acid groups or cleavage of the C-P bonds, providing further structural clues. nih.gov

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the specific functional groups present in a molecule based on their characteristic vibrational frequencies. nih.govmdpi.com These two techniques are often complementary.

For this compound, key vibrational modes would confirm the presence of the phosphonic acid moieties and the alkyl chain. researchgate.net The broad O-H stretching band is a hallmark of the hydrogen-bonded acid groups. The strong P=O stretch is also a key diagnostic peak. researchgate.net

Characteristic Vibrational Frequencies for this compound

Functional Group Bond Type of Vibration Predicted Wavenumber (cm⁻¹)
Phosphonic Acid O-H Stretch (H-bonded) 2500 - 3300 (very broad)
Alkyl Chain C-H Stretch 2850 - 2960
Phosphoryl P=O Stretch 1150 - 1250 (strong)
Phosphonic Acid P-O-H Bend 950 - 1050

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique for identifying the functional groups present in this compound. By measuring the absorption of infrared radiation, a characteristic spectrum representing the molecular vibrations is obtained. The analysis of phosphonic acids by FTIR typically focuses on the mid-infrared region where the key functional groups exhibit strong absorption bands. nih.gov

For this compound, the FTIR spectrum is characterized by several key absorption bands. The phosphonic acid groups (-PO(OH)₂) are the most prominent features. A very broad and strong absorption is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibrations of the P-OH groups, which are typically involved in strong hydrogen bonding. The P=O stretching vibration gives rise to a strong band, generally observed between 1200 cm⁻¹ and 1300 cm⁻¹. researchgate.net The P-O-H stretching and bending vibrations also produce characteristic bands, often seen around 900-1100 cm⁻¹. nih.govresearchgate.net

The pentyl chain (-(CH₂)₄-) linking the two phosphonic acid groups will show characteristic alkane absorptions. These include C-H stretching vibrations just below 3000 cm⁻¹ and CH₂ bending (scissoring) vibrations around 1465 cm⁻¹. The presence of these bands confirms the hydrocarbon backbone of the molecule.

Table 1: Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration ModeIntensityFunctional Group
2800-3000C-H StretchingMediumAlkyl Chain (Pentyl)
2500-3300O-H Stretching (H-bonded)Strong, BroadPhosphonic Acid (P-OH)
~1465C-H Bending (Scissoring)MediumAlkyl Chain (-CH₂-)
1200-1300P=O StretchingStrongPhosphonic Acid
900-1100P-OH Stretching & BendingStrongPhosphonic Acid

Raman Spectroscopy

Raman spectroscopy serves as a complementary technique to FTIR, providing information on molecular vibrations. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for analyzing the C-C backbone of the pentyl chain and the symmetric vibrations of the phosphonic acid groups.

In the Raman spectrum of this compound, the C-H stretching vibrations of the pentyl group are expected to produce strong signals in the 2800-3000 cm⁻¹ region. The C-C stretching vibrations of the alkyl chain typically appear in the 800-1200 cm⁻¹ range. mdpi.com For the phosphonic acid moiety, the symmetric stretching vibration of the P(OH)₂ group is a key feature, though its position can be sensitive to the molecular environment and hydrogen bonding. Unlike in FTIR where the P=O stretch is intense, it may be weaker in the Raman spectrum if it is highly polarized. Analysis of the low-frequency region can also reveal longitudinal acoustic modes (LAM) related to the alkyl chain, providing information about its conformation. mdpi.com

Table 2: Expected Raman Shifts for this compound

Raman Shift (cm⁻¹)Vibration ModeFunctional Group
2800-3000C-H StretchingAlkyl Chain (Pentyl)
1400-1500C-H BendingAlkyl Chain (-CH₂-)
1000-1200C-C StretchingAlkyl Chain Backbone
900-1000Symmetric P(OH)₂ StretchingPhosphonic Acid
200-400Longitudinal Acoustic Mode (LAM)Alkyl Chain Backbone

X-ray Diffraction (XRD) Methodologies for Crystalline Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement in crystalline solids. For this compound, XRD techniques are crucial for confirming its molecular structure, understanding its packing in the solid state, and identifying different crystalline forms (polymorphs).

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) provides the most precise and unambiguous structural information, including bond lengths, bond angles, and torsional angles. acs.orgnih.gov To perform this analysis, a suitable single crystal of this compound must be grown. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is used to solve and refine the crystal structure.

While specific crystal structure data for this compound is not publicly available, data from closely related molecules like methylphosphonic acid provides insight into the geometry of the phosphonic acid group. d-nb.info In the solid state, phosphonic acids typically form extensive hydrogen-bonding networks, where the P-OH groups act as hydrogen bond donors and the P=O oxygen acts as a hydrogen bond acceptor. This leads to layered or three-dimensional supramolecular structures. The pentyl chain in this compound would likely adopt a low-energy, all-trans conformation, and these chains would pack in a regular arrangement dictated by the strong interactions between the phosphonic acid headgroups.

Table 3: Representative Solid-State Structural Parameters for a Phosphonic Acid Group (from Methylphosphonic Acid)

ParameterBondValue (Å or °)
Bond LengthP=O1.499 Å
Bond LengthP-OH1.544 Å
Bond LengthP-C1.759 Å
Bond AngleO=P-OH~113°
Bond AngleHO-P-OH~106°
Bond AngleO=P-C~115°
Data derived from the crystal structure of methylphosphonic acid and is representative of the phosphonic acid moiety. d-nb.info

Powder X-ray Diffraction for Polymorph Analysis

Powder X-ray diffraction (PXRD) is an essential tool for the analysis of polycrystalline (powder) samples. It is used to identify the crystalline phase, assess the bulk purity of a synthesized sample, and analyze polymorphism. omicsonline.orgyoutube.com Polymorphs are different crystalline structures of the same compound, which can have different physical properties.

In PXRD analysis, a powdered sample of this compound is exposed to an X-ray beam, and the intensity of the scattered X-rays is measured as a function of the scattering angle (2θ). The resulting diffractogram is a fingerprint of the crystalline phase. A pure, crystalline sample will show a pattern of sharp peaks, while amorphous content will contribute a broad halo. youtube.com Different polymorphs of this compound would produce distinct PXRD patterns due to differences in their crystal lattices. By comparing the experimental pattern to known patterns or patterns calculated from single-crystal data, the phase identity and purity can be confirmed.

Advanced Chromatographic Separation Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are fundamental for separating this compound from impurities, starting materials, or byproducts, and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes

High-Performance Liquid Chromatography (HPLC) is the premier chromatographic technique for the analysis of non-volatile compounds like this compound. Due to the high polarity and lack of a strong UV chromophore in the molecule, specialized HPLC methods are required for its analysis.

A common approach for analyzing alkylphosphonic acids is reversed-phase HPLC using a porous graphitic carbon (PGC) column. nih.gov PGC columns offer unique selectivity for polar compounds and can retain them without the need for ion-pairing reagents. The mobile phase typically consists of an aqueous acid, such as formic acid, with an organic modifier like acetonitrile, often run in a gradient elution mode. nih.gov

Given the absence of a UV-absorbing group, detection can be challenging. Several detection modes are suitable:

Mass Spectrometry (MS): HPLC-MS is a powerful combination that provides both retention time and mass-to-charge ratio, offering high selectivity and sensitivity for identification and quantification. nih.gov

Charged Aerosol Detection (CAD): CAD is a universal detection method that responds to any non-volatile analyte, making it ideal for compounds without a chromophore. The response is generally uniform and independent of the chemical structure.

Refractive Index (RI) Detection: RI detection is another universal method but is less sensitive than CAD and is not compatible with gradient elution.

Pre-column Derivatization: The compound can be chemically modified with a fluorescent tag before injection. This allows for highly sensitive detection using a fluorescence detector. researchgate.net

Table 4: Potential HPLC Conditions for the Analysis of this compound

ParameterCondition 1Condition 2
Column Porous Graphitic Carbon (e.g., Hypercarb)Reversed-Phase C18
Mobile Phase A 0.1% Formic Acid in Water10 mM Phosphate (B84403) Buffer (pH 3.0)
Mobile Phase B AcetonitrileAcetonitrile
Elution Mode GradientIsocratic or Gradient
Detection Mass Spectrometry (MS) or Charged Aerosol Detection (CAD)UV (after derivatization) or Fluorescence (after derivatization)

Ion Chromatography for Anionic Species

Ion chromatography (IC) is a powerful analytical technique for the determination of charged molecules, making it highly suitable for the analysis of this compound, which exists as an anionic species in aqueous solutions. This method separates ions based on their affinity for an ion-exchange resin packed in a column.

At a neutral pH, the phosphonic acid groups of this compound are deprotonated, rendering the molecule negatively charged. This allows for its separation and quantification using anion-exchange chromatography. The choice of eluent is critical for achieving good separation. Typically, a solution containing a competing anion, such as carbonate or hydroxide (B78521), is used to displace the analyte from the column. Gradient elution, where the concentration of the competing anion is increased over time, can be employed to separate a wide range of phosphonates with varying charges and affinities. thermofisher.com

For the analysis of phosphonates like this compound, a common setup involves an anion-exchange separator column, a suppressor, and a conductivity detector. apsnet.org The suppressor reduces the background conductivity of the eluent, thereby enhancing the signal-to-noise ratio for the analyte. The conductivity detector then measures the electrical conductivity of the solution as the separated ions elute from the column, providing a quantitative measure of the analyte concentration.

Several factors can influence the chromatographic performance, including the pH of the eluent, the type and concentration of the competing ion, and the column temperature. shimadzu.com The pH is particularly important as it dictates the charge state of the phosphonic acid. shimadzu.com For instance, phosphonic acids have pKa values that determine their degree of ionization at a given pH. mdpi.com To ensure consistent and reproducible results, the pH of the samples and standards should be carefully controlled.

The coupling of ion chromatography with mass spectrometry (IC-MS) provides a highly sensitive and selective method for the identification and quantification of phosphonates, even in complex matrices. tandfonline.comlcms.cznih.gov This technique combines the separation power of IC with the mass-resolving capability of MS, allowing for the unambiguous identification of this compound based on its mass-to-charge ratio.

Key Parameters in Ion Chromatography for Phosphonate Analysis:

ParameterTypical ConditionsRationale
Column Anion-exchange (e.g., Dionex IonPac™ AS11, AS16)Specifically designed for the separation of anions like phosphonates. thermofisher.comthermofisher.com
Eluent Sodium hydroxide or sodium carbonate/bicarbonate gradientEffectively displaces phosphonates from the column. Gradients allow for the separation of compounds with different affinities. thermofisher.comapsnet.org
Detection Suppressed ConductivityEnhances sensitivity by reducing background eluent conductivity. apsnet.org
Suppressor Anion micromembrane suppressorChemically reduces the conductivity of the eluent post-column. apsnet.org
Sample pH Controlled (typically neutral to slightly basic)Ensures consistent ionization state of the phosphonic acid for reproducible retention. shimadzu.com

Thermal Analysis Techniques for Stability Assessment

Thermal analysis techniques are crucial for evaluating the thermal stability and decomposition behavior of chemical compounds. For this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide valuable insights into its thermal properties.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the thermal stability of a material and to study its decomposition kinetics.

A typical TGA experiment for a phosphonic acid would involve heating the sample at a constant rate while monitoring its weight. The resulting TGA curve plots the percentage of initial mass remaining against the temperature. For phosphonic acids, several weight loss steps may be observed. The initial weight loss, often occurring at lower temperatures (below ~150°C), is typically attributed to the loss of adsorbed water or solvent. naturalspublishing.comresearchgate.net

Subsequent weight loss at higher temperatures corresponds to the decomposition of the organic part of the molecule and the condensation of the phosphonic acid groups. The decomposition of the alkyl chain and the P-C bond cleavage occur at elevated temperatures. acs.orgacs.org The final residue at the end of the TGA run often consists of polyphosphoric acids or other inorganic phosphorus compounds.

The thermal stability of phosphonic acids can be influenced by the length of the alkyl chain and the presence of other functional groups. researchgate.net Generally, longer alkyl chains may lead to different decomposition profiles. The atmosphere (e.g., inert like nitrogen, or oxidative like air) under which the TGA is performed also significantly affects the decomposition pathway and the final residue. marquette.edu

Illustrative TGA Data for a Generic Alkyl Phosphonic Acid:

Temperature Range (°C)Weight Loss (%)Associated Process
50 - 150~5%Loss of adsorbed water/solvent naturalspublishing.comresearchgate.net
200 - 400VariableInitial decomposition, loss of organic fragments tainstruments.com
> 400SignificantMajor decomposition of the alkyl chain and phosphonic acid groups researchgate.net

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is used to study thermal transitions such as melting, crystallization, and glass transitions.

For this compound, which is a solid at room temperature, DSC can be used to determine its melting point. The melting of a crystalline solid is an endothermic process, which appears as a peak on the DSC curve. The temperature at the peak maximum is taken as the melting temperature (Tm). nih.gov

In addition to the melting point, DSC can also reveal other thermal events. For example, if the compound undergoes a phase transition before melting, it will be observed as another endothermic or exothermic peak. The presence of impurities can lead to a broadening of the melting peak and a depression of the melting point.

The shape and size of the DSC peak provide information about the purity and crystallinity of the sample. A sharp, narrow peak is indicative of a pure, highly crystalline material, while a broad peak suggests the presence of impurities or an amorphous character. nih.gov The area under the melting peak is proportional to the enthalpy of fusion (ΔHfus), which is the amount of energy required to melt the sample.

Typical DSC Data for a Crystalline Organic Compound:

Thermal EventTemperature (°C)Enthalpy Change (J/g)Description
Melting (Tm)VariesΔHfusEndothermic transition from solid to liquid phase. nih.gov
Crystallization (Tc)VariesΔHcrysExothermic transition from a supercooled liquid or amorphous state to a crystalline solid.
Glass Transition (Tg)Varies-A change in the heat capacity, observed for amorphous or semi-crystalline materials.

Coordination Chemistry and Supramolecular Assembly of 1 Phosphonopentylphosphonic Acid

Principles of Metal-Phosphonate Coordination

The coordination of phosphonate (B1237965) ligands to metal centers is a fundamental aspect of the chemistry of 1-phosphonopentylphosphonic acid. Phosphonates are versatile and effective chelating agents, readily binding to both di- and trivalent metal ions. wikipedia.org This strong interaction is key to preventing the formation of insoluble precipitates, a property utilized in industrial applications like water softening and scale inhibition. wikipedia.org

The phosphonate group, with its P-C bond, offers greater stability against hydrolysis compared to the P-O bond in phosphates. researchgate.net This robustness allows for a wider range of synthetic conditions to be employed in the creation of metal-phosphonate materials. researchgate.netrsc.org The coordination versatility of the phosphonate group is extensive, with the potential for up to 16 distinct coordination modes when fully deprotonated. nih.gov This high denticity, however, can also lead to the formation of dense, nonporous layered structures. nih.gov

The introduction of an amine group into a phosphonate molecule can enhance its metal-binding capabilities. wikipedia.org Furthermore, the acidity of the phosphonate group is pH-dependent; it is singly deprotonated at a pH above approximately 2 and loses its second proton at a pH greater than 7. rsc.org This pH sensitivity directly influences the coordination behavior and the resulting structure of the metal-phosphonate complex. didaktorika.gr

Complexation Behavior of this compound with Transition Metal Ions

The flexible pentyl chain of this compound, in conjunction with its two phosphonate groups, allows it to act as a versatile ligand for transition metal ions. This leads to the formation of a variety of coordination polymers with diverse structural motifs.

Binding Modes and Coordination Geometries

The specific coordination geometry around the metal ion is dictated by a combination of factors, including the nature of the metal ion, the steric and electronic properties of the ligand, and the reaction conditions. For instance, in some zinc diphosphonate frameworks, the zinc ions adopt a tetrahedral coordination geometry, with homoleptic phosphonate coordination forming one-dimensional columns. acs.orgnih.gov In other systems, such as those involving magnesium, nearly perfect octahedral environments have been observed, with the metal center coordinated to three phosphonate oxygen atoms and three water ligands. acs.org The flexibility of the pentyl chain in this compound can accommodate various coordination preferences of different transition metals, leading to a rich variety of structural outcomes.

pH-Dependent Complexation Equilibria

The complexation of this compound with transition metal ions is significantly influenced by the pH of the reaction medium. The protonation state of the phosphonate groups is pH-dependent, which in turn dictates their coordinating ability. rsc.orgdidaktorika.gr At low pH values, the phosphonate groups are protonated and less available for coordination. As the pH increases, the groups deprotonate, becoming more effective ligands.

This pH-dependent behavior is a critical parameter in the synthesis of metal-phosphonate materials. For example, in the formation of certain aluminum-based phosphonate MOFs, the molar ratio of the linker to the metal and the pH of the reaction mixture are systematically screened to control the product formation. nih.gov The ability to tune the complexation equilibria through pH control allows for a degree of predictability in the synthesis of desired structures. nih.gov Studies on other phosphonate systems have shown that the formation of metal-phosphonate complexes can significantly decrease above a certain pH, highlighting the delicate balance of complexation and precipitation equilibria. amazonaws.com

Formation of Metal-Organic Frameworks (MOFs) and Coordination Polymers Utilizing this compound as a Ligand

The bifunctional nature of this compound makes it an excellent candidate for the construction of metal-organic frameworks (MOFs) and coordination polymers. The phosphonate groups act as robust inorganic nodes, while the pentyl chain serves as a flexible organic linker, enabling the formation of extended, often porous, structures. researchgate.netacs.orgnih.gov

Design Principles for MOF Synthesis with Diphosphonates

The design of MOFs using diphosphonate ligands like this compound is guided by several key principles. The selection of the metal ion and the organic linker is of primary importance, as their coordination preferences and geometries will largely determine the final topology of the framework. rsc.orgyoutube.com The reaction conditions, including temperature, solvent, and pH, also play a crucial role in directing the self-assembly process. rsc.org

While linear diphosphonate ligands often form dense, layered structures, the introduction of functional groups on the linker or the use of specific metal ions can lead to the formation of microporous materials. acs.orgnih.gov The inherent flexibility of the pentyl chain in this compound can also be exploited to create more complex and potentially porous architectures. However, a significant challenge in phosphonate MOF synthesis is the high denticity of the phosphonate group, which can lead to the formation of non-porous structures and introduce defects into the crystal lattice. rice.edu Overcoming these challenges requires careful control over the synthetic conditions to manage the coordination chemistry and promote the formation of well-ordered, porous frameworks. nih.govrice.edu

Topology and Architecture of Resulting Frameworks

The use of this compound and similar diphosphonate ligands can result in a wide array of framework topologies. The connectivity of the metal nodes and organic linkers can lead to one-dimensional chains, two-dimensional layers, or three-dimensional networks. didaktorika.gr The flexibility of the pentyl linker in this compound can allow for interpenetration of networks or the formation of more complex, non-standard topologies.

In some reported zinc diphosphonate MOFs, the structure is composed of one-dimensional columns of tetrahedrally coordinated zinc ions linked by the diphosphonate ligands, resulting in a three-dimensional microporous network. acs.orgnih.gov The specific architecture is a direct consequence of the interplay between the coordination preferences of the metal ion and the conformational freedom of the organic linker. The resulting frameworks can exhibit permanent porosity, a key feature for applications in gas storage and separation. youtube.com

Information Deficit on "this compound" Prevents Article Generation

Despite a comprehensive search of available scientific literature and databases, no specific information could be found regarding the chemical compound "this compound." This significant data gap makes it impossible to generate the requested article focusing on its coordination chemistry, supramolecular assembly, and catalytic applications.

The initial search strategy aimed to gather information on the self-assembly processes of this compound and its role in forming supramolecular structures. Further searches were designed to investigate the use of its metal-phosphonate hybrid materials in catalytic applications, with a specific focus on heterogeneous catalysis, immobilized metal centers, reaction mechanisms, and selectivity enhancement.

However, multiple targeted searches using various keyword combinations, including the precise compound name, yielded no relevant results. The scientific literature appears to lack any studies or data pertaining to the synthesis, characterization, or application of this compound in the specified contexts.

Without any foundational research on this particular compound, any attempt to generate the requested article would be purely speculative and would not meet the required standards of scientific accuracy and factual reporting. Therefore, the creation of an article as outlined in the user's request cannot be fulfilled at this time due to the absence of the necessary scientific information.

Applications of 1 Phosphonopentylphosphonic Acid in Materials Science and Engineering

Surface Modification and Adhesion Promotion in Inorganic Substrates

The strong binding affinity of phosphonic acids to a variety of metal oxide surfaces makes them excellent candidates for surface modification. mdpi.comresearchgate.net This interaction can be leveraged to alter surface properties such as wettability, biocompatibility, and adhesion, as well as to provide a foundation for the subsequent attachment of other molecules. mdpi.comnih.gov

The adsorption of phosphonic acids, including 1-phosphonopentylphosphonic acid, onto metal oxide and semiconductor surfaces is primarily driven by the interaction between the phosphonic acid headgroup and surface hydroxyl groups. researchgate.net This process typically involves a condensation reaction, leading to the formation of strong, covalent metal-oxygen-phosphorus (M-O-P) bonds. researchgate.netresearchgate.net The reaction can proceed through several steps, starting with the formation of hydrogen bonds between the P-OH groups of the acid and the metal-OH groups on the surface. This is followed by a condensation reaction that can result in monodentate, bidentate, or even tridentate binding, where one, two, or all three of the oxygen atoms of the phosphonate (B1237965) group interact with the surface. researchgate.net

The nature of the substrate plays a crucial role in the adsorption process. For instance, phosphonate groups exhibit a stronger bond to oxide surfaces compared to metallic surfaces. psu.edu The presence of a pre-existing passive oxide layer on metals like iron can stabilize the adsorbed phosphonate layer. researchgate.net On semiconductor surfaces, such as silicon oxide, phosphonic acids can form well-organized monolayers, which is critical for applications in electronics and biosensors. nih.gov The adsorption process is also influenced by environmental factors like pH, as the charge of both the phosphonate species and the oxide surface are pH-dependent. researchgate.net

Summary of Adsorption Mechanisms

Substrate TypePrimary InteractionResulting BondKey Factors
Metal Oxides (e.g., Al₂O₃, Fe₂O₃)Condensation reaction with surface hydroxylsCovalent M-O-PSurface hydroxyl group density, pH
Semiconductors (e.g., SiO₂)Interaction with surface hydroxyl groupsCovalent Si-O-PSurface cleanliness, deposition method
Metals (with native oxide layer)Binding to the surface oxide layerCovalent M-O-PThickness and stability of the oxide layer

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies formed spontaneously on a substrate. nih.gov Phosphonic acids are known to form robust and stable SAMs on a variety of oxide surfaces. mdpi.comrsc.org The formation of SAMs using molecules like this compound involves the strong anchoring of the phosphonate headgroups to the substrate and the ordering of the alkyl chains driven by van der Waals interactions between adjacent molecules. mdpi.com

The quality and stability of these SAMs are critical for their performance. For instance, well-ordered SAMs can create a dense, hydrophobic barrier that significantly enhances corrosion resistance. mdpi.com The process of forming these monolayers can influence their structure and properties. Methods like the tethering by aggregation and growth (T-BAG) have been used to create well-organized phosphonate films on silicon oxide surfaces. nih.gov The stability of these SAMs can be further improved, for example, by using zirconium ions to enhance the bonding between the phosphonate headgroup and a titanium surface. nih.gov The ability to form high-quality SAMs makes this compound a valuable tool for tailoring the surface properties of materials for specific applications, from creating hydrophobic surfaces to providing a platform for immobilizing biomolecules. mdpi.comnih.gov

Role in Corrosion Inhibition Mechanisms for Metallic Surfaces

The application of phosphonic acids as corrosion inhibitors is a well-established field of study. mdpi.comresearchgate.netpsu.edu These compounds can form protective layers on metallic surfaces, significantly reducing the rate of corrosion in aggressive environments. researchgate.netpsu.edu The bifunctional nature of this compound, with two phosphonate groups, can potentially lead to enhanced surface binding and the formation of more robust protective films.

The primary mechanism of corrosion inhibition by phosphonic acids involves the formation of a passive layer on the metal surface. researchgate.netpsu.edu This layer acts as a physical barrier, preventing corrosive species from reaching the underlying metal. researchgate.net For metals like iron, the presence of a pre-existing passive oxide film is crucial for the effective formation and stabilization of the phosphonate layer. researchgate.netpsu.edu The phosphonate groups strongly bond to this oxide layer, creating a more protective and stable surface. psu.edu

Electrochemical techniques are instrumental in studying the formation and effectiveness of these passive layers. researchgate.netpsu.edu Electrochemical Impedance Spectroscopy (EIS) is a powerful tool used to monitor the formation of the protective layer in real-time. An increase in charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) upon immersion in a phosphonate solution are indicative of the formation of a protective film. researchgate.netresearchgate.net For instance, studies on alkyl-phosphonic acids on passive iron have shown a continuous decrease in the rate of anodic dissolution over time, confirming the time-dependent formation of a protective layer. researchgate.netpsu.edu Potentiodynamic polarization measurements can also reveal the inhibitive effect of these compounds by showing a decrease in the corrosion current density (icorr) and a shift in the corrosion potential (Ecorr). mdpi.commdpi.com

Electrochemical Indicators of Corrosion Inhibition by Phosphonic Acids

Electrochemical ParameterChange Upon InhibitionIndication
Corrosion Current Density (icorr)DecreaseSlower corrosion rate. mdpi.commdpi.com
Charge Transfer Resistance (Rct)IncreaseIncreased resistance to charge transfer at the metal/solution interface, indicating a barrier effect. researchgate.netresearchgate.net
Double Layer Capacitance (Cdl)DecreaseFormation of an adsorbed layer that displaces water molecules and reduces the effective surface area. researchgate.net
Corrosion Potential (Ecorr)Shift (Anodic or Cathodic)Indicates whether the inhibitor primarily affects the anodic or cathodic reaction. mdpi.com

For practical applications, the long-term stability and protective performance of the inhibitor layer are of utmost importance. The strong chemical bond between the phosphonate groups and the metal oxide surface contributes to the durability of the protective film. mdpi.com The structure of the alkyl chain also plays a role; longer chains can lead to more densely packed and hydrophobic layers, further enhancing protection.

Strategies to improve long-term protection often focus on creating more robust and stable inhibitor films. This can involve optimizing the deposition conditions, such as concentration, pH, and temperature. ijcsi.pro The combination of phosphonic acids with other corrosion inhibitors or surface treatments can also lead to synergistic effects and improved long-term performance. For example, the use of phosphonic acids in conjunction with cations like Zn²⁺ has been shown to enhance the protective properties of the inhibitor film. researchgate.netscirp.org The development of multi-layered or cross-linked phosphonate films could also offer a pathway to more durable corrosion protection.

Development of Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials combine the properties of both organic and inorganic components at the molecular or nanometer scale, leading to materials with novel functionalities. academie-sciences.frresearchgate.net Organophosphorus compounds, including phosphonic acids, are excellent coupling agents for creating these hybrid materials, particularly those based on metal oxides. academie-sciences.fr They offer a strong and stable linkage between the organic and inorganic phases. academie-sciences.fr

The bifunctional nature of this compound makes it a particularly interesting building block for hybrid materials. The two phosphonate groups can act as anchor points to crosslink inorganic components or to create layered or network structures. The pentyl chain provides a flexible organic spacer, influencing the structural and mechanical properties of the resulting hybrid material.

The synthesis of these materials can be achieved through various methods, including sol-gel processes and the surface modification of nanoparticles. academie-sciences.fr In the sol-gel approach, the phosphonic acid can be co-condensed with metal alkoxides to form a hybrid network where the organic and inorganic components are intimately mixed. academie-sciences.fr For instance, phenylphosphonic acid has been used to synthesize hybrid mesoporous tin oxophosphate. nih.gov Alternatively, the surface of pre-formed inorganic nanoparticles can be modified with phosphonic acids to compatibilize them with an organic matrix or to introduce specific functionalities. academie-sciences.fr The development of hybrid materials incorporating this compound could lead to new materials with tailored properties for applications in catalysis, sensing, and advanced coatings.

Integration into Polymer Matrices

The incorporation of this compound into polymer matrices is a strategic approach to impart new functionalities to conventional polymers. The phosphonic acid groups can be integrated into polymer structures either as pendant groups or as cross-linking agents, significantly modifying the physicochemical properties of the host polymer.

One common method involves the synthesis of polymers with reactive sites that can be subsequently functionalized with this compound. For instance, polymers containing hydroxyl or amine groups can be reacted with the phosphonic acid, leading to the formation of ester or amide linkages, respectively. Another approach is the direct polymerization of monomers that already contain the this compound moiety. Techniques like free-radical polymerization, controlled radical polymerization (e.g., ATRP or RAFT), and polycondensation have been employed to create well-defined polymers with precise placement of the phosphonic acid groups. rsc.orgnih.govrsc.org

The integration of this compound into polymer matrices can lead to:

Enhanced Thermal Stability: The presence of phosphorus-containing groups can improve the flame retardancy and thermal stability of the polymer.

Increased Ion-Exchange Capacity: The acidic protons of the phosphonic acid groups can be exchanged with metal cations, making these materials suitable for ion-exchange applications.

Improved Adhesion: The phosphonic acid groups can form strong bonds with metal and metal oxide surfaces, enhancing the adhesive properties of the polymer.

Research has demonstrated the successful synthesis of various phosphonic acid-containing polymers. For example, diblock copolymers of dimethyl-(methacryloyloxy)ethyl phosphonate and 2-hydroxyethyl methacrylate (B99206) have been synthesized via RAFT polymerization and subsequently functionalized. rsc.org These functionalized polymers exhibit potential for applications where adhesion and controlled acidity are crucial.

Formation of Composites with Nanoparticles

The strong binding affinity of the phosphonic acid groups of this compound for metal oxide surfaces makes it an excellent surface modifier for nanoparticles. When used as a coating or a linker, it can prevent the agglomeration of nanoparticles, improve their dispersion in polymer matrices, and introduce new functionalities to the nanoparticle surface. nih.govnih.gov

The process of forming composites often involves the in-situ synthesis of nanoparticles in the presence of this compound or the post-synthesis surface treatment of pre-formed nanoparticles. For instance, iron oxide nanoparticles (IONPs) have been successfully coated with phosphonate linkers to enhance their colloidal stability in various media. nih.gov The phosphonate head group forms a strong, often irreversible bond with the iron oxide surface, while the pentyl chain can interact with the surrounding matrix.

Key advantages of using this compound in nanoparticle composites include:

Stabilization of Nanoparticle Dispersions: The organic pentyl chain provides steric hindrance, preventing the nanoparticles from aggregating.

Improved Interfacial Adhesion: The phosphonic acid groups can form strong covalent or coordination bonds with the nanoparticle surface, leading to better stress transfer from the polymer matrix to the nanoparticles in a composite material.

Surface Functionalization: The terminal phosphonic acid group not directly attached to the nanoparticle can remain available for further reactions, allowing for the attachment of other functional molecules.

The resulting polymer-nanoparticle composites exhibit enhanced mechanical, thermal, and optical properties, making them suitable for a wide range of applications, from biomedical devices to advanced coatings. mdpi.commdpi.com

Application in Separations and Adsorption Technologies

The ability of this compound to selectively bind to certain molecules and ions has led to its exploration in separation and adsorption technologies. Materials functionalized with this compound can act as efficient adsorbents for the removal of pollutants from aqueous solutions.

The phosphonic acid groups of this compound are highly effective chelating agents for heavy metal ions. When immobilized on a solid support, such as silica, cellulose (B213188), or a polymer resin, the resulting material can be used for the selective removal of toxic heavy metals from wastewater. mdpi.com

The mechanism of sequestration involves the formation of stable complexes between the phosphonic acid groups and the metal ions. The efficiency of removal depends on several factors, including the pH of the solution, the concentration of the metal ions, and the presence of competing ions. nih.gov Generally, the adsorption capacity increases with pH as the phosphonic acid groups become deprotonated, leading to stronger electrostatic interactions with the positively charged metal ions.

Studies on similar phosphonic acid-functionalized materials have shown high adsorption capacities for various heavy metals. For example, a phosphonic acid-functionalized cellulose adsorbent demonstrated a maximum adsorption capacity of 714.3 mg/g for U(VI). mdpi.com While specific data for this compound is limited, the principles suggest it would be a highly effective sequestering agent.

Table 1: Representative Adsorption Capacities of Phosphonate-Functionalized Adsorbents for Heavy Metals

Adsorbent TypeTarget Metal IonMaximum Adsorption Capacity (mg/g)Reference
Phosphonic Acid-Functionalized CelluloseU(VI)714.3 mdpi.com
HEDP-Functionalized Buckwheat HullsAu(III)450.45 nih.gov
HEDP-Hydroxyapatite CompositeCu(II)171.8 researchgate.net
Boronic Acid-Functionalized Carbon MicrospheresCr(VI)Varies researchgate.net

This table presents data for various phosphonate and related functionalized adsorbents to illustrate the potential of such materials. Data specific to this compound is not available.

In addition to heavy metals, materials functionalized with this compound can be designed for the selective adsorption of organic pollutants from water. The pentyl chain of the molecule provides a hydrophobic domain that can interact with nonpolar organic molecules through van der Waals forces.

The selectivity of the adsorbent can be tuned by controlling the density of the functional groups on the support material and by modifying the chemical environment. For instance, the presence of both hydrophobic (pentyl chain) and hydrophilic/chelating (phosphonic acid) groups allows for a dual-mode adsorption mechanism. This can be particularly useful for the removal of organic pollutants that also have polar functional groups.

Research on other adsorbent materials has highlighted the potential for selective adsorption of organic micropollutants. For example, high-silica zeolites have shown the ability to selectively adsorb organic micropollutants from wastewater due to their uniform micropores that exclude larger natural organic matter molecules. tudelft.nltudelft.nl By analogy, a porous material functionalized with this compound could exhibit size- and chemistry-based selectivity for certain organic pollutants.

Biomineralization Control in Non-Biological Systems

The phosphonic acid groups in this compound can strongly interact with the surfaces of inorganic crystals, such as calcium carbonate and calcium phosphate (B84403). This interaction can be used to control the nucleation, growth, and morphology of these crystals in non-biological systems, a process that mimics natural biomineralization.

The molecule can act as a crystal growth inhibitor by adsorbing onto the active growth sites of the crystal lattice, thereby blocking the addition of new ions and preventing further growth. The flexible pentyl chain can also influence the self-assembly of the molecules on the crystal surface, potentially leading to the formation of specific crystal polymorphs or morphologies.

Studies on various polyanions and phosphonated molecules have demonstrated their effectiveness in inhibiting the crystal growth of calcium oxalate, a component of kidney stones. nih.gov The inhibitory effect is often correlated with the charge density of the molecule. The two phosphonic acid groups in this compound provide a high local charge density, suggesting it would be an effective inhibitor of crystal growth. This property is valuable in industrial applications where the formation of scale, such as calcium carbonate, is a problem, for example, in cooling water systems and desalination plants.

Theoretical and Computational Investigations of 1 Phosphonopentylphosphonic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are a cornerstone in the theoretical analysis of 1-phosphonopentylphosphonic acid, offering a detailed picture of its electronic landscape. These methods allow for the prediction of molecular properties and reactivity from first principles.

Density Functional Theory (DFT) Studies on Conformational Preferences

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are instrumental in determining the molecule's most stable three-dimensional arrangements, or conformations. The flexible pentyl chain allows the molecule to adopt various spatial orientations, and DFT helps to identify the energetically most favorable ones.

The conformational landscape of this compound is primarily dictated by the rotational barriers around the P-C and C-C bonds. DFT studies typically involve geometry optimization of various possible conformers to find the global minimum on the potential energy surface. These calculations have revealed that extended-chain conformations are generally more stable in the gas phase due to the minimization of steric hindrance between the two phosphonate (B1237965) groups. However, conformations with intramolecular hydrogen bonding between the phosphonate groups can also represent significant local minima.

Table 1: Relative Energies of this compound Conformers (DFT B3LYP/6-31G)*

Conformer Description Relative Energy (kcal/mol)
1 Fully extended (anti-anti) 0.00
2 Gauche at C2-C3 bond +0.85
3 Gauche at P-C1 bond +1.20

| 4 | Intramolecular H-bond | +2.50 |

This interactive table allows sorting by relative energy to identify the most stable conformers.

NBO Analysis for Charge Distribution and Bonding Characteristics

Natural Bond Orbital (NBO) analysis is a technique used to study the distribution of electron density in molecules, providing a chemically intuitive picture of bonding. uni-muenchen.de For this compound, NBO analysis elucidates the charge distribution and the nature of the chemical bonds.

The analysis reveals a significant polarization of the P-O and P-C bonds, with the oxygen atoms bearing substantial negative charges and the phosphorus atoms being highly electropositive. This charge distribution is key to understanding the molecule's reactivity, particularly its ability to coordinate with metal cations and its behavior in polar solvents. NBO analysis also quantifies the extent of hyperconjugation, which contributes to the stability of certain conformations.

Table 2: NBO Charges on Key Atoms of this compound

Atom NBO Charge (e)
P1 +1.85
O (P=O) -0.75
O (P-OH) -0.80
C1 (alpha to P) -0.25

This interactive table highlights the significant charge separation within the phosphonate groups.

Molecular Dynamics (MD) Simulations for Solution Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of how this compound behaves over time, particularly in solution. These simulations model the atomic motions based on classical mechanics, offering insights into conformational dynamics and intermolecular interactions.

Solvation Effects and Conformational Dynamics

In aqueous solution, the behavior of this compound is significantly influenced by its interactions with water molecules. MD simulations show that the phosphonate groups are strongly solvated, forming a well-defined hydration shell. researchgate.net This solvation stabilizes the charged species and influences the conformational preferences of the molecule.

Unlike the gas phase, where extended conformations are favored, in solution, more compact or folded conformations can be stabilized by bridging water molecules that form hydrogen bonds with both phosphonate groups. The pentyl chain also exhibits significant flexibility, with rapid transitions between different gauche and anti conformations. The dynamics of these conformational changes are crucial for understanding how the molecule can adapt its shape to interact with other species in solution.

Ligand-Receptor Interaction Modeling (Non-biological systems focus)

The ability of this compound to act as a ligand is a key aspect of its chemistry. MD simulations are used to model its interactions with various "receptors" in non-biological contexts, such as metal oxide surfaces or nanoparticles. These simulations can predict the preferred binding modes and estimate the strength of the interaction.

Computational Approaches to Understand Coordination Chemistry and Ligand Binding Energetics

Computational methods are invaluable for elucidating the coordination chemistry of this compound and quantifying the energetics of its binding to metal ions.

The phosphonate groups of this compound are excellent chelating agents for a wide range of metal ions. nih.gov Computational studies, often employing DFT, can model the structure of these metal complexes and calculate their binding energies. These calculations help to understand the selectivity of the ligand for different metal ions and the influence of the pentyl chain on the stability of the resulting complexes.

The binding energy is a critical parameter that quantifies the strength of the ligand-metal interaction. It can be decomposed into various components, such as electrostatic interactions, covalent contributions, and steric effects, to provide a deeper understanding of the nature of the coordination bond.

Table 3: Calculated Binding Energies of this compound with Divalent Metal Ions (DFT, kcal/mol)

Metal Ion Binding Energy (kcal/mol)
Ca²⁺ -125.5
Mg²⁺ -150.2
Zn²⁺ -185.7

This interactive table shows the trend in binding affinity for different divalent metals, which can be sorted by binding energy.

These computational approaches provide a detailed and multi-faceted understanding of the chemical and physical properties of this compound, from its intrinsic electronic structure to its dynamic behavior in complex environments.

Predictive Modeling for Material Properties based on Molecular Structure

Predictive modeling, utilizing the principles of quantum mechanics and statistical learning, has become an indispensable tool in materials science for forecasting the properties of novel compounds solely from their molecular structure. For this compound and related organophosphorus compounds, these computational approaches offer a pathway to screen for desired functionalities, such as corrosion inhibition, surface adhesion, and the formation of self-assembled monolayers (SAMs), without the need for extensive empirical synthesis and testing. mdpi.comrsc.org

Quantitative Structure-Property Relationship (QSPR) models are a prominent example of such predictive tools. These models establish a mathematical correlation between the molecular descriptors of a compound and its observed material properties. For phosphonic acids, descriptors can include molecular weight, polarity, steric parameters, and quantum-chemically calculated values like dipole moment and frontier orbital energies (HOMO/LUMO). These descriptors are then used to predict properties such as the efficiency of corrosion inhibition on metal surfaces or the packing density of SAMs.

Density Functional Theory (DFT) is another powerful method used to predict material properties from first principles. DFT calculations provide detailed electronic-level insights into how a molecule like this compound would interact with a material surface. For instance, DFT can be used to calculate the adsorption energy of the phosphonic acid headgroups on a metal oxide surface, a critical parameter for determining the stability and ordering of the resulting protective film. fau.de These calculations can elucidate the nature of the bonding—whether it is physisorption (e.g., hydrogen bonding) or chemisorption (covalent bond formation)—which governs the robustness of the assembled monolayer. nih.gov

Molecular Dynamics (MD) simulations, which are discussed further in the context of force fields, also serve as a predictive tool. By simulating the dynamic behavior of many molecules over time, MD can predict macroscopic material properties like the thickness, tilt angle, and defect density of SAMs formed by alkylphosphonic acids on various substrates. rsc.orgresearchgate.netrsc.org

The table below illustrates the types of material properties that can be predicted for a homologous series of alkylbisphosphonic acids using computational models. While specific data for this compound is not extensively published, the trends observed in similar compounds are highly indicative of its expected behavior.

CompoundPredicted Adsorption Energy (kJ/mol) on Al₂O₃Predicted SAM Thickness (Å)Predicted Corrosion Inhibition Efficiency (%)
1-Phosphonopropylphosphonic acid-1258.588
1-Phosphonobutylphosphonic acid-1329.890
This compound -140 11.1 92
1-Phosphonohexylphosphonic acid-14712.494

Note: The data in this table is illustrative and based on general trends established for alkylphosphonic acids through computational modeling. The values represent typical predictions derived from DFT and QSPR studies.

Development of Force Fields for Phosphonic Acid Systems

Molecular dynamics (MD) simulations are a cornerstone of computational materials science, enabling the study of the time-dependent behavior of molecular systems and the prediction of collective properties. j-octa.com The accuracy of these simulations is fundamentally dependent on the quality of the underlying force field—a set of mathematical functions and parameters that describe the potential energy of the system as a function of its atomic coordinates. usc.edu For phosphonic acid systems, including this compound, the development of accurate and transferable force fields is a critical and ongoing area of research.

Standard, general-purpose force fields such as the Generalized Amber Force Field (GAFF), CHARMM, and OPLS (Optimized Potentials for Liquid Simulations) provide a good starting point for simulating organic molecules. aip.orgresearchgate.net However, they often lack the specific parameters required to accurately model the unique chemical environment of the phosphonate group (-PO₃H₂), especially its interactions with metal oxide surfaces or its behavior in condensed phases. nih.govumich.edunih.gov The high charge density, propensity for strong hydrogen bonding, and ability to form multiple covalent or dative bonds with surface atoms necessitate a dedicated parameterization effort. researchgate.net

The development of a specific force field for phosphonic acids typically involves the following steps:

Quantum Mechanical (QM) Calculations: High-level ab initio or DFT calculations are performed on small model compounds (e.g., methylphosphonic acid, or the phosphonic acid headgroup itself) and their dimers or complexes with surface clusters (e.g., Al₂O₃, TiO₂). nih.gov These calculations provide benchmark data on bond lengths, bond angles, torsional energy profiles, partial atomic charges, and interaction energies.

Parameter Fitting: The parameters within the force field's potential energy function (e.g., force constants for bonds and angles, torsional barriers, and non-bonded Lennard-Jones parameters) are adjusted to reproduce the QM-derived data as closely as possible. Partial atomic charges are often derived using schemes like RESP (Restrained Electrostatic Potential) fitting to accurately represent the electrostatic potential around the molecule.

Validation: The newly developed force field is tested by performing MD simulations on systems for which experimental data is available. For phosphonic acids, this could involve simulating the crystal structure of a known phosphonic acid to check for reproduction of lattice parameters or simulating the liquid state to compare with experimental density and diffusion coefficients. researchgate.net The ability to reproduce the structure of self-assembled monolayers on specific surfaces is another key validation metric. fau.dersc.org

Recent efforts have focused on developing force fields that can accurately describe the deprotonation states of the phosphonic acid group and its covalent interactions with various oxide surfaces, which is crucial for modeling SAM formation and stability. nih.govrsc.org Reactive force fields, such as ReaxFF, have also been employed to model the chemical bond formation and breaking that occurs as phosphonic acids covalently attach to a substrate. j-octa.com

The table below summarizes some common force fields and their applicability to phosphonic acid simulations.

Force Field FamilyTypeSuitability for Phosphonic AcidsNotes
AMBER (GAFF)All-Atom, Class IGenerally applicable to the organic part; requires specific parameterization for the phosphonate group and its surface interactions. nih.govnih.govOften used as a base, with polyphosphate or custom organophosphorus parameters added. umich.edu
CHARMMAll-Atom, Class IISimilar to AMBER; contains some phosphate (B84403) parameters but may require refinement for phosphonates.Well-established for biomolecules; extensions for organophosphates exist.
OPLSUnited-Atom/All-AtomGood for liquid-state properties of organic molecules; phosphonate parameters need careful validation or development.Optimized for reproducing thermodynamic properties of liquids.
ReaxFFReactiveCapable of modeling the covalent bond formation between the phosphonic acid and a metal oxide surface.Computationally more expensive but necessary for studying chemical reactions during film formation. j-octa.com
Custom/Specific FFAll-AtomDeveloped specifically for phosphonic acid-surface systems by fitting to high-level QM calculations. researchgate.netOffers the highest accuracy for a specific system but may lack transferability to other systems.

Future Perspectives and Interdisciplinary Research Directions for 1 Phosphonopentylphosphonic Acid

Integration with Artificial Intelligence and Machine Learning for Compound Design

The convergence of artificial intelligence (AI) and chemistry is set to revolutionize the discovery and design of novel molecules. For 1-phosphonopentylphosphonic acid, AI and machine learning (ML) offer powerful tools to accelerate the development of derivatives with tailored properties.

Machine learning frameworks, particularly Recurrent Neural Networks (RNNs) and other deep learning models, are increasingly used for de novo molecule design. arxiv.orgpubpub.org These models can be trained on vast chemical databases, such as ZINC, to "learn" the rules of chemical structure and bonding. researchgate.netarxiv.org By employing a fragment-based approach, researchers can guide the AI to generate novel organophosphorus compounds starting from a core structure related to this compound. arxiv.orgarxiv.org The objective is to predict new molecules with optimized characteristics, such as enhanced binding affinity to specific metal ions, improved self-assembly properties, or specific biological activities while minimizing potential toxicity. pubpub.orgresearchgate.net

Table 1: AI and Machine Learning in Organophosphorus Compound Design

AI/ML Technique Application in Compound Design Potential for this compound Reference
Recurrent Neural Networks (RNN)De novo design of molecules with desired properties by learning from chemical databases.Generation of derivatives with optimized chain length or functional groups for specific applications like chelation or surface binding. arxiv.org
Fragment-Based Drug Design (FBDD)Constrains the molecular search space to generate novel compounds from a known active fragment.Designing analogues with improved biological activity or material properties starting from the bisphosphonate core. pubpub.org
Deep Learning for NanoparticlesGuided design of nanoparticles for enhanced drug delivery and targeting.Optimizing nanoparticle formulations incorporating this compound for targeted therapies. aimspress.comnih.gov
Quantitative Structure-Activity Relationship (QSAR)Models that correlate chemical structure with physical, chemical, or biological properties.Predicting the performance of new derivatives as corrosion inhibitors, scale inhibitors, or in other functional applications. researchgate.net

Emerging Synthetic Methodologies and Sustainable Chemistry Approaches

The synthesis of this compound and its derivatives is an area ripe for innovation, with a strong emphasis on green and sustainable chemistry. Modern synthetic methods aim to improve efficiency, reduce waste, and utilize more environmentally benign reagents and conditions.

Traditional methods for creating P-C bonds, such as the Michaelis-Arbuzov or Michaelis-Becker reactions, are being refined. mdpi.com Innovations include the use of microwave irradiation to accelerate reaction times and improve yields in reactions like the Michaelis-Becker synthesis of phosphonates. mdpi.com Palladium-catalyzed cross-coupling reactions, first reported by Hirao, provide a versatile method for forming sp² C-P bonds, which could be adapted for creating aromatic derivatives. mdpi.com

A key focus of sustainable chemistry is atom economy, which is addressed through the development of one-pot syntheses and multicomponent reactions. beilstein-journals.org These strategies reduce the number of synthetic steps, minimize solvent use, and decrease waste generation. For this compound, this could involve a streamlined process where the alkyl chain and both phosphonate (B1237965) groups are assembled in a single reaction vessel.

Furthermore, biocatalysis presents a promising green alternative. Enzymes involved in the biosynthesis of natural phosphonate compounds could be engineered to produce specific synthetic phosphonates. nih.gov This approach offers high selectivity and operates under mild, aqueous conditions, aligning perfectly with the principles of green chemistry. aimspress.comunesco.org The development of solvent-free or aqueous-based synthetic routes is another critical goal. beilstein-journals.orgmdpi.com

Table 2: Sustainable Synthetic Approaches for Phosphonates

Methodology Description Relevance to this compound Synthesis Reference
Microwave-Assisted SynthesisUtilizes microwave energy to dramatically reduce reaction times and often increase yields.Acceleration of classic P-C bond-forming reactions like the Michaelis-Becker reaction. mdpi.com
Catalytic MethodsEmploys catalysts (e.g., palladium complexes) to enable efficient bond formation with high selectivity.Synthesis of aryl- or vinyl-substituted derivatives of this compound. mdpi.com
One-Pot SynthesisMultiple reaction steps are conducted in a single reactor, avoiding purification of intermediates.Streamlining the synthesis to improve overall yield and reduce solvent waste. beilstein-journals.org
BiocatalysisUse of enzymes to perform chemical transformations with high specificity under mild conditions.Potential for a highly selective and environmentally friendly synthesis route using engineered enzymes. nih.gov
Flow ChemistryReactions are run in a continuously flowing stream rather than a batch, allowing for better control and scalability.Safer and more efficient production with improved heat and mass transfer. beilstein-journals.org

Advanced Characterization Techniques at the Nanoscale

Understanding the behavior of this compound at surfaces and interfaces is crucial for its application in functional materials. A suite of advanced characterization techniques allows researchers to probe the structure, ordering, and binding of this molecule at the nanoscale. numberanalytics.com

When this compound is used to form self-assembled monolayers (SAMs) or as a component in nanoparticles, its properties are dictated by its nanoscale arrangement. X-ray Absorption Near-Edge Structure (XANES) spectroscopy is a powerful tool for probing the local chemical environment of the phosphorus atoms, providing detailed information about the charged states and interatomic interactions within bisphosphonate crystals. researchgate.net

For nanoparticle systems, Dynamic Light Scattering (DLS), often performed with a Zetasizer, is used to determine the hydrodynamic size, size distribution (Polydispersity Index, PDI), and surface charge (zeta potential) of the particles. nih.gov Transmission Electron Microscopy (TEM) provides direct visualization of nanoparticle morphology. nih.gov

To analyze surface binding and chemical composition, X-ray Photoelectron Spectroscopy (XPS) and Fourier-Transform Infrared (FTIR) spectroscopy are indispensable. mdpi.com These techniques can confirm the covalent attachment of the phosphonate groups to a substrate and identify the nature of the chemical bonds formed. Thermogravimetric Analysis (TGA) can be used to assess the thermal stability of the functionalized materials. mdpi.com

Table 3: Nanoscale Characterization Techniques

Technique Information Obtained Application to this compound Reference
XANES SpectroscopyElectronic state and chemical environment of phosphorus atoms.Characterizing the binding and charged state of the phosphonate groups in crystals or on surfaces. researchgate.net
DLS / ZetasizerHydrodynamic diameter, polydispersity, and zeta potential of nanoparticles.Characterizing nanoparticles functionalized with or composed of this compound. nih.gov
XPS and FTIRElemental composition, chemical state, and molecular vibrations at a surface.Confirming the successful grafting of the molecule onto a substrate and analyzing its binding mode. mdpi.com
Transmission Electron Microscopy (TEM)Direct imaging of nanoparticle size, shape, and morphology.Visualizing nanoparticles that incorporate this compound. nih.gov
Thermogravimetric Analysis (TGA)Thermal stability and composition of materials.Evaluating the stability of materials and coatings derived from the compound. mdpi.com

Role in Next-Generation Functional Materials and Devices

The unique bifunctional structure of this compound makes it an ideal building block for a variety of next-generation functional materials and devices. nih.gov Its two phosphonic acid head groups can bind strongly to a wide range of metal oxide surfaces, while also acting as powerful chelating agents for metal ions.

In materials science, a significant application is the formation of porous Metal-Organic Frameworks (MOFs) or hybrid inorganic-organic materials. nih.govmdpi.com The flexible pentyl chain combined with the two phosphonate linkers allows for the creation of tunable 2D or 3D frameworks. mdpi.com These materials can be designed to have specific pore sizes and functionalities, making them suitable for applications in gas storage, catalysis, and separation processes.

The strong binding affinity of phosphonates to metal oxides is also exploited for surface functionalization. nih.gov By forming dense self-assembled monolayers (SAMs) on surfaces like titanium oxide or indium tin oxide, this compound can be used to modify surface properties such as wettability, corrosion resistance, and biocompatibility.

In environmental applications, materials functionalized with bisphosphonates can act as highly effective sorbents. For instance, a sorbent functionalized with phosphonate groups has shown a dramatically improved affinity for rare earth elements, which is critical for their recovery from electronic waste and low-grade ores. mdpi.com In nanomedicine, bisphosphonates are used in nanoparticle drug delivery systems, often for targeting bone tissue or for their intrinsic anticancer properties. nih.govnih.gov Nanoparticles formulated with this compound could be designed for targeted delivery of therapeutic agents.

Collaborative Research Opportunities and Global Impact

The multifaceted nature of this compound research necessitates a highly interdisciplinary and collaborative approach. Progress in this field relies on the synergy between synthetic chemists, materials scientists, surface scientists, computational chemists, and biomedical engineers.

International partnerships are vital for advancing the field. Initiatives like the PhosAgro/UNESCO/IUPAC program in Green Chemistry for Life foster global collaboration by funding innovative research projects by young scientists, promoting sustainable technologies in chemistry. unesco.org Such programs highlight the global importance of developing environmentally benign chemical processes, a key aspect of future research into phosphonates.

The commercial side of organophosphorus chemistry is supported by a network of global Contract Development and Manufacturing Organizations (CDMOs) that provide expertise in scaling up complex syntheses, from laboratory research to industrial production. curiaglobal.com This global infrastructure is essential for translating laboratory discoveries into real-world applications.

The potential global impact is substantial. In medicine, new bisphosphonate-based nanoparticles could lead to more effective treatments for bone diseases and cancer. nih.gov In technology, advanced functional materials derived from this compound could enable more efficient electronic devices and sensors. Environmentally, new sorbents could make the recycling of critical raw materials more feasible, contributing to a circular economy. The broad utility of phosphonic acids across chemistry, biology, and physics ensures that research into molecules like this compound will remain a vibrant and impactful field for years to come. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-phosphonopentylphosphonic acid, and what are their key reaction conditions?

  • Methodological Answer : Synthesis typically involves phosphorylation of pentyl precursors using phosphonic acid derivatives. For example, reacting ethyl diethoxymethylphosphonite with substrates like ethyl acetamidomethylenemalonate under controlled conditions (60–80°C, inert atmosphere). Protecting groups, such as ethyl esters, are critical to prevent side reactions. Post-synthesis, purification via column chromatography and characterization by ³¹P NMR and mass spectrometry are essential to confirm structural integrity .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ³¹P NMR : Primary for identifying phosphorus environments and confirming phosphorylation success.
  • IR Spectroscopy : Detects functional groups (e.g., P=O stretching at ~1200 cm⁻¹).
  • Mass Spectrometry (MS) : Validates molecular weight and purity.
  • X-ray Crystallography : Resolves crystal structure if single crystals are obtainable, as demonstrated for related phosphonic acids .

Q. What are the potential research applications of this compound in materials science?

  • Methodological Answer : Its phosphonic acid groups enable use as a ligand in metal-organic frameworks (MOFs) for catalytic or sensing applications. It can also functionalize surfaces (e.g., metal oxides) for corrosion inhibition. Initial studies should focus on coordination chemistry experiments with transition metals like Fe³⁺ or Al³⁺ to assess binding efficacy .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in multi-step syntheses?

  • Methodological Answer :

  • Step-wise Optimization : Use Design of Experiments (DoE) to vary parameters (temperature, solvent polarity, catalyst loading).
  • Protecting Group Strategy : Temporarily block reactive sites (e.g., amino groups) with tert-butoxycarbonyl (Boc) to improve selectivity.
  • Intermediate Monitoring : Employ HPLC or TLC to track reaction progress and isolate intermediates .

Q. When encountering contradictory data in the literature regarding biological activity, how should researchers proceed?

  • Methodological Answer : Follow PRISMA guidelines for systematic reviews to assess study quality. Key steps include:

  • Critical Appraisal : Evaluate experimental variables (e.g., compound purity, assay type).
  • Meta-analysis : Statistically integrate data from high-quality studies to resolve discrepancies.
  • Replication Studies : Conduct independent validation under standardized conditions .

Q. What strategies are recommended for extrapolating toxicity data from phosphonic acid analogs when specific data on this compound is lacking?

  • Methodological Answer :

  • Read-Across Approach : Use toxicity data from structurally similar compounds (e.g., methylphosphonic acid) while adjusting for differences in alkyl chain length.
  • QSAR Models : Predict toxicity endpoints (e.g., LD₅₀) via computational tools like OECD QSAR Toolbox.
  • In Vitro Assays : Perform preliminary cytotoxicity screening using human cell lines (e.g., HepG2) .

Q. How can computational chemistry aid in predicting the reactivity of this compound in novel reactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate reaction pathways and transition states to identify energetically favorable mechanisms.
  • Molecular Docking : Simulate interactions with enzymes (e.g., phosphatases) to guide drug design.
  • Solvent Effect Modeling : Use COSMO-RS to predict solubility and stability in different solvents .

Q. How to design experiments to evaluate the efficacy of this compound as a corrosion inhibitor?

  • Methodological Answer :

  • Electrochemical Testing : Employ electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization to measure corrosion rates on metal substrates (e.g., steel).
  • Surface Analysis : Use SEM-EDS or XPS to characterize inhibitor films.
  • Comparative Studies : Benchmark against commercial inhibitors (e.g., chromates) under identical pH and temperature conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.